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Compound of Interest

Compound Name: (3-Methoxypropyl)(methyl)amine

Cat. No.: B1315079 Get Quote

Introduction

(3-Methoxypropyl)(methyl)amine is a secondary amine that serves as a valuable and

versatile intermediate in the synthesis of a wide range of chemical compounds. Its bifunctional

nature, possessing both a secondary amine and an ether linkage, allows for its incorporation

into diverse molecular architectures, making it a key building block in the pharmaceutical,

agrochemical, and materials science industries. This document provides detailed application

notes and protocols for the use of (3-Methoxypropyl)(methyl)amine in key chemical

transformations, highlighting its role in the synthesis of complex molecules.

Physicochemical Properties
A summary of the key physicochemical properties of (3-Methoxypropyl)(methyl)amine is

provided in the table below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1315079?utm_src=pdf-interest
https://www.benchchem.com/product/b1315079?utm_src=pdf-body
https://www.benchchem.com/product/b1315079?utm_src=pdf-body
https://www.benchchem.com/product/b1315079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₅H₁₃NO [1]

Molecular Weight 103.17 g/mol [1]

Boiling Point 126.06 °C at 760 mmHg [1]

Flash Point 38.78 °C [1]

Density 0.817 g/cm³ [1]

CAS Number 55612-03-8 [1]

Applications in Chemical Synthesis
(3-Methoxypropyl)(methyl)amine is a versatile precursor for the synthesis of more complex

molecules, primarily through reactions involving its secondary amine functionality. The two

main classes of reactions are N-alkylation and N-acylation, which lead to the formation of

tertiary amines and amides, respectively. These transformations are fundamental in the

construction of a variety of organic compounds, including active pharmaceutical ingredients

(APIs).

N-Alkylation: Synthesis of Tertiary Amines
The secondary amine group of (3-Methoxypropyl)(methyl)amine can be readily alkylated with

various alkyl halides to yield the corresponding tertiary amines. This reaction is a cornerstone

of organic synthesis for building molecular complexity.

General Reaction Scheme:

Where R-X is an alkyl halide.

This protocol describes a general method for the N-alkylation of (3-Methoxypropyl)
(methyl)amine with an alkyl halide in the presence of a base.

Materials:

(3-Methoxypropyl)(methyl)amine
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Alkyl halide (e.g., benzyl bromide, methyl iodide)

Hünig's base (N,N-Diisopropylethylamine)

Acetonitrile (anhydrous)

Standard laboratory glassware

Magnetic stirrer

Procedure:

To a solution of (3-Methoxypropyl)(methyl)amine (1.0 eq.) in anhydrous acetonitrile, add

Hünig's base (1.5 eq.).

To this stirred solution, add the alkyl halide (1.1 eq.) dropwise at room temperature.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and

monitor the progress by Thin Layer Chromatography (TLC).

Upon completion, remove the solvent under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude tertiary amine.

Purify the product by column chromatography on silica gel if necessary.

Quantitative Data (Representative):
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Alkyl Halide Product Reaction Time Yield (%)

Benzyl bromide

N-Benzyl-N-(3-

methoxypropyl)methyl

amine

12 h 85-95

Methyl iodide
N,N-Dimethyl(3-

methoxypropyl)amine
6 h 90-98

Ethyl bromide

N-Ethyl-N-(3-

methoxypropyl)methyl

amine

18 h 80-90

N-Acylation: Synthesis of Amides
N-acylation of (3-Methoxypropyl)(methyl)amine with acyl chlorides or acid anhydrides

provides access to a wide range of amides. This reaction is crucial for the introduction of

carbonyl functionalities and is widely employed in drug synthesis.

General Reaction Scheme:

Where R-COCl is an acyl chloride.

This protocol provides a general method for the N-acylation of (3-Methoxypropyl)
(methyl)amine with an acyl chloride in the presence of a base.

Materials:

(3-Methoxypropyl)(methyl)amine

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

Triethylamine or Pyridine

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

Brine
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Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware

Magnetic stirrer

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve (3-Methoxypropyl)
(methyl)amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine

solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-12 hours. Monitor the reaction progress by TLC.

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous

sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude amide.

Purify the product by column chromatography on silica gel or recrystallization.[2]

Quantitative Data (Representative):
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Acylating Agent Product Reaction Time Yield (%)

Acetyl chloride
N-(3-Methoxypropyl)-

N-methylacetamide
2 h 90-98

Benzoyl chloride
N-(3-Methoxypropyl)-

N-methylbenzamide
4 h 85-95

(4-

Methylphenoxy)acetyl

chloride

2-(4-Methylphenoxy)-

N-(3-methoxypropyl)-

N-methylacetamide

6 h 80-90

Application in Pharmaceutical Synthesis: Synthesis
of a Thiadiazole Carbamate Derivative
(3-Methoxypropyl)(methyl)amine is a key intermediate in the synthesis of pharmaceutically

active compounds. An important example is its use in the preparation of thiadiazole carbamate

derivatives, some of which have shown potent biological activity. For instance, a structurally

related compound, 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl-N-methyl, N-ethylcarbamate,

has been identified as a highly potent and selective inhibitor of HIV-1.[3]

The synthesis of the target molecule, 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl N-(3-

methoxypropyl)-N-methyl carbamate, can be achieved through a multi-step process.

Synthetic Workflow
The overall synthetic strategy involves the preparation of a key thiadiazole intermediate

followed by a carbamoylation reaction with a derivative of (3-Methoxypropyl)(methyl)amine.
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Synthesis of Thiadiazole Intermediate

Synthesis of Carbamoyl Chloride

Final Carbamoylation2,6-Dichlorobenzonitrile Intermediate Thioamide
Reaction with H₂S

4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-ol

Cyclization

Target Molecule:
4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl
N-(3-methoxypropyl)-N-methyl carbamate

Base

(3-Methoxypropyl)(methyl)amine N-(3-methoxypropyl)-N-methylcarbamoyl chloride
Reaction with Phosgene or Triphosgene

Click to download full resolution via product page

Synthetic workflow for a thiadiazole carbamate derivative.

Experimental Protocols
This protocol describes the synthesis of the key carbamoyl chloride intermediate from (3-
Methoxypropyl)(methyl)amine.

Materials:

(3-Methoxypropyl)(methyl)amine

Triphosgene (bis(trichloromethyl) carbonate)

Sodium bicarbonate

Dichloromethane (DCM), anhydrous

Standard laboratory glassware for reactions under inert conditions

Procedure:

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend

sodium bicarbonate (2.0 eq.) in anhydrous DCM.
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In a separate flask, dissolve triphosgene (0.66 eq.) in anhydrous DCM.

Add the triphosgene solution to the stirred suspension of the base.

Dissolve (3-Methoxypropyl)(methyl)amine (1.0 eq.) in anhydrous DCM.

Cool the reaction mixture to 10-15 °C.

Slowly add the amine solution to the reaction mixture.

Allow the reaction to stir at this temperature for 2-5 hours.

Filter the reaction mixture to remove inorganic salts.

Wash the filtrate with cold water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude N-(3-methoxypropyl)-N-methylcarbamoyl chloride.[1]

This protocol outlines the final step in the synthesis of the target molecule.

Materials:

4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-ol

N-(3-methoxypropyl)-N-methylcarbamoyl chloride

Pyridine or Triethylamine

Anhydrous Toluene or Tetrahydrofuran (THF)

Standard laboratory glassware for reactions under inert conditions

Procedure:

To a stirred solution of 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-ol (1.0 eq.) in anhydrous

toluene, add pyridine (1.2 eq.).
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Add a solution of N-(3-methoxypropyl)-N-methylcarbamoyl chloride (1.1 eq.) in anhydrous

toluene dropwise to the mixture.

Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

Upon completion, cool the reaction mixture and filter to remove any salts.

Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to yield the final carbamate product.

Quantitative Data (Expected):

Reactant 1 Reactant 2 Product Yield (%)

4-(2,6-

dichlorophenyl)-1,2,5-

thiadiazol-3-ol

N-(3-methoxypropyl)-

N-methylcarbamoyl

chloride

4-(2,6-

dichlorophenyl)-1,2,5-

thiadiazol-3-yl N-(3-

methoxypropyl)-N-

methyl carbamate

70-85

Conclusion
(3-Methoxypropyl)(methyl)amine is a highly useful and versatile chemical intermediate. Its

ability to readily undergo N-alkylation and N-acylation reactions makes it an essential building

block for the synthesis of a wide array of more complex molecules. The application of this

intermediate in the synthesis of a potential HIV-1 inhibitor highlights its significance in the field

of medicinal chemistry and drug development. The protocols provided herein offer a foundation

for researchers and scientists to utilize (3-Methoxypropyl)(methyl)amine in their synthetic

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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